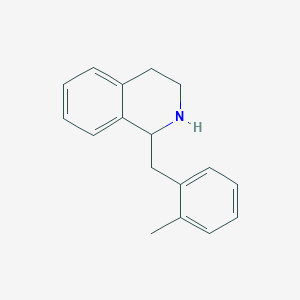

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

概要

説明

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a tetrahydroisoquinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyridine ring. The presence of a 2-methylbenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline core adds to its structural complexity and potential biological activity.

準備方法

The synthesis of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. In this case, 2-methylbenzylamine can react with an appropriate aldehyde under acidic conditions to form the desired tetrahydroisoquinoline derivative.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

THIQ derivatives undergo oxidation at the α-position of the tertiary amine or aromatic ring. Key findings include:

-

Metal-free aerobic oxidation : Acetic acid promotes α-C–H bond activation, enabling carbon-carbon bond formation via radical intermediates (Table 1).

-

Peroxide-mediated oxidation : Hydrogen peroxide () or tert-butyl hydroperoxide oxidizes the tetrahydro ring to yield isoquinoline derivatives .

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic acid, 80°C | 1-(2-Methylbenzyl)isoquinoline | 68 | ||

| TBHP | , RT | Oxepane-fused isoquinoline | 72 |

Reduction Reactions

Reductive modifications focus on the tetrahydro ring or substituents:

-

Catalytic hydrogenation : Palladium on carbon () reduces the isoquinoline ring to decahydro derivatives .

-

Borane-mediated reduction : selectively reduces carbonyl groups in substituted THIQs .

Key Data:

-

-mediated hydrogenation at 50 psi yields 89% decahydro product .

-

NaBH reductions of ketoamides to hydroxyamides achieve 85–90% efficiency .

Substitution Reactions

The benzyl and methyl groups enable electrophilic/nucleophilic substitutions:

-

Friedel-Crafts alkylation : AlCl facilitates aryl group introduction at the 1-position .

-

Nucleophilic aromatic substitution : Halogenated derivatives react with amines under Suzuki–Miyaura conditions (Table 2) .

Table 2: Substitution Reactions with Suzuki Coupling

| Starting Material | Boronate Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-THIQ | 2-Ethoxyvinyl boronate | 1-(2-Methylbenzyl)-3-ethoxy-THIQ | 41 | |

| 1-Chloro-THIQ | Phenylboronic acid | 1-(2-Methylbenzyl)-4-phenyl-THIQ | 59 |

Cyclization and Ring Expansion

THIQs participate in intramolecular cyclizations:

-

Pictet-Spengler reaction : Condensation with aldehydes forms polycyclic alkaloids (e.g., tetrahydroprotoberberines) .

-

Bischler-Napieralski cyclization : Converts acylated derivatives to indenoisoquinolines .

Example:

Stereochemical Modifications

Racemization and resolution processes are critical for chiral THIQ synthesis:

-

N-Chlorination/Reduction : Trichloroisocyanuric acid () induces racemization, achieving 96.7% ee after resolution with d-(−)-tartaric acid .

Racemization Data:

| Step | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-Chlorination | , DCM | 0% (racemic) | |

| Tartaric acid resolution | Methanol, 0°C | 96.7% (S-enantiomer) |

Table 3: Catalytic Performance of THIQ-Co Complexes

| Substrate | Reaction | ee (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Nitroaldol addition | 54.5 | 70 | |

| 4-Nitrobenzaldehyde | Michael addition | 12.3 | 50 |

Biological Activity Modulation

Structural modifications impact bioactivity:

科学的研究の応用

Pharmaceutical Applications

The compound exhibits several notable applications in pharmaceutical development:

- Neurological Disorders : Due to its structural features, 1-(2-Methylbenzyl)-THIQ is a candidate for drug development targeting neurological disorders. Studies have indicated that related tetrahydroisoquinoline derivatives possess neuroprotective properties, suggesting potential therapeutic effects against conditions like Parkinson's disease and depression .

- Antidepressant Activity : Research on similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlights their ability to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine and serotonin in the brain. This mechanism may provide antidepressant-like effects .

- Antioxidant Properties : The compound's ability to inhibit free radical formation positions it as a potential antioxidant agent. This property is crucial for protecting against oxidative stress-related neurodegenerative diseases .

Biological Activities

1-(2-Methylbenzyl)-THIQ has been shown to interact with various biological targets:

- Neuroprotection : Similar compounds have demonstrated neuroprotective effects by antagonizing neurotoxic agents and modulating dopamine metabolism. This suggests that 1-(2-Methylbenzyl)-THIQ could also exhibit protective effects against neurotoxicity .

- Anticancer Potential : Recent studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds designed based on the tetrahydroisoquinoline scaffold have shown promising anti-proliferative activity against various cancer cell lines by inhibiting NF-κB signaling pathways .

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 1-(2-Methylbenzyl)-THIQ:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group attached directly to the tetrahydroisoquinoline | Antidepressant properties |

| 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | Para-methyl substitution on the benzyl group | Potentially similar neuroprotective effects |

| 1-(Phenyl)-1,2,3,4-tetrahydroisoquinoline | Contains a phenyl group instead of a methyl-substituted benzyl | Diverse pharmacological profiles |

The unique substitution pattern and stereochemistry of 1-(2-Methylbenzyl)-THIQ may enhance its binding affinity and selectivity towards specific biological targets compared to other compounds in this class .

Case Studies and Research Findings

Several studies have provided insights into the pharmacological potential of tetrahydroisoquinoline derivatives:

- A study investigating the neuroprotective effects of 1MeTIQ demonstrated its ability to inhibit MAO-A and MAO-B activities while reducing oxidative stress markers in rodent models. These findings support its potential use in treating neurodegenerative diseases .

- Research on the synthesis and evaluation of tetrahydroisoquinoline derivatives highlighted their antibacterial properties against various pathogens. This suggests that modifications in their structure can lead to diverse therapeutic applications beyond neurological disorders .

作用機序

The mechanism of action of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the benzyl moiety, which may affect its biological activity and chemical reactivity.

1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom can influence its electronic properties and reactivity.

1-(2-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline: The methoxy group can enhance its solubility and alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

生物活性

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline (referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of 1MeTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and underlying mechanisms of action.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a significant group of isoquinoline alkaloids that exhibit a wide range of biological properties, including neuroprotective, anti-inflammatory, and analgesic effects. The structural diversity of these compounds allows for various interactions with biological targets, making them valuable in medicinal chemistry.

Neuroprotective Properties

Mechanisms of Action:

1MeTIQ has been shown to exert neuroprotective effects through several mechanisms:

- Antioxidant Activity: 1MeTIQ inhibits monoamine oxidase (MAO) activities and exhibits intrinsic antioxidant properties, which help mitigate oxidative stress in neuronal cells .

- Dopaminergic Modulation: It regulates dopamine metabolism and enhances dopamine levels in the brain, which is crucial for neuroprotection against neurotoxins like MPTP and rotenone .

- Neurotransmitter Restoration: In diabetic neuropathic pain models, 1MeTIQ restored altered serotonin and dopamine concentrations in the brain .

1. Neuroprotection Against Neurotoxicity

A study demonstrated that both enantiomers of 1MeTIQ provided significant protection against dopaminergic neurodegeneration induced by MPTP in rodent models. The (S)-enantiomer was particularly effective in enhancing dopamine metabolism while reducing toxic metabolites .

2. Antinociceptive Effects in Diabetic Neuropathy

In a recent investigation on streptozotocin-induced diabetic neuropathic pain models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. The effects were comparable to those achieved with gabapentin, a standard treatment for neuropathic pain .

3. Structural-Activity Relationship (SAR)

Research into the SAR of THIQ derivatives indicates that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity. For instance, the presence of specific substituents can influence the compound's ability to interact with neurotransmitter systems and exhibit cytotoxic properties against cancer cells .

Data Table: Biological Activities of 1MeTIQ

特性

IUPAC Name |

1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMICLNWSXHBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455479 | |

| Record name | 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30345-80-3 | |

| Record name | 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。